molecular formula C18H23N3O10 B12954123 (S)-Bis(2,5-dioxopyrrolidin-1-yl) 2-((tert-butoxycarbonyl)amino)pentanedioate

(S)-Bis(2,5-dioxopyrrolidin-1-yl) 2-((tert-butoxycarbonyl)amino)pentanedioate

Cat. No.: B12954123
M. Wt: 441.4 g/mol
InChI Key: JZPUCCDOHQIGSG-JTQLQIEISA-N
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Description

(S)-Bis(2,5-dioxopyrrolidin-1-yl) 2-((tert-butoxycarbonyl)amino)pentanedioate is a chemical compound known for its role in organic synthesis and medicinal chemistry. It is often used as a reagent in peptide synthesis due to its ability to form stable amide bonds. The compound’s structure includes two 2,5-dioxopyrrolidin-1-yl groups and a tert-butoxycarbonyl (Boc) protected amino group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Bis(2,5-dioxopyrrolidin-1-yl) 2-((tert-butoxycarbonyl)amino)pentanedioate typically involves the reaction of (S)-2-((tert-butoxycarbonyl)amino)pentanedioic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to maintain consistency and quality. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

(S)-Bis(2,5-dioxopyrrolidin-1-yl) 2-((tert-butoxycarbonyl)amino)pentanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Deprotection Agents: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

    Solvents: Dichloromethane, methanol

Major Products Formed

Scientific Research Applications

(S)-Bis(2,5-dioxopyrrolidin-1-yl) 2-((tert-butoxycarbonyl)amino)pentanedioate is widely used in scientific research, particularly in:

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable amide bonds. The NHS groups activate the carboxyl groups, making them more reactive towards nucleophiles such as amines. This activation facilitates the formation of amide bonds, which are crucial in peptide synthesis and other biochemical applications .

Comparison with Similar Compounds

Similar Compounds

  • (S)-2,5-Dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate
  • (S)-2,5-Dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate

Uniqueness

(S)-Bis(2,5-dioxopyrrolidin-1-yl) 2-((tert-butoxycarbonyl)amino)pentanedioate is unique due to its dual NHS groups, which provide enhanced reactivity and versatility in forming stable amide bonds. This makes it particularly valuable in peptide synthesis and bioconjugation applications .

Properties

Molecular Formula

C18H23N3O10

Molecular Weight

441.4 g/mol

IUPAC Name

bis(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate

InChI

InChI=1S/C18H23N3O10/c1-18(2,3)29-17(28)19-10(16(27)31-21-13(24)7-8-14(21)25)4-9-15(26)30-20-11(22)5-6-12(20)23/h10H,4-9H2,1-3H3,(H,19,28)/t10-/m0/s1

InChI Key

JZPUCCDOHQIGSG-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)ON1C(=O)CCC1=O)C(=O)ON2C(=O)CCC2=O

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)ON1C(=O)CCC1=O)C(=O)ON2C(=O)CCC2=O

Origin of Product

United States

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